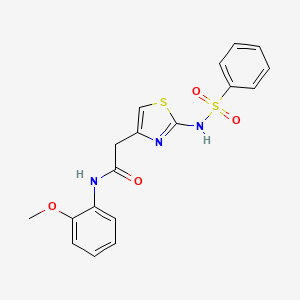

2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-(2-METHOXYPHENYL)ACETAMIDE

Description

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-16-10-6-5-9-15(16)20-17(22)11-13-12-26-18(19-13)21-27(23,24)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFKKVVOBOLBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

Sulfonamide Formation: Reacting the thiazole derivative with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonamide group.

Acetamide Formation: Coupling the intermediate with 2-methoxyphenylacetic acid or its derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production might involve optimizing the above synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include using continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.

Reduction: Reduction reactions could target the sulfonamide group or the thiazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and bases or acids to facilitate the reactions.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

Catalysis: The compound could be studied as a ligand or catalyst in various organic reactions.

Material Science:

Biology

Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its sulfonamide group.

Antimicrobial Activity: Possible applications in developing new antimicrobial agents.

Medicine

Drug Development: Exploration as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

Enzyme Inhibition: The sulfonamide group might mimic the natural substrate of an enzyme, leading to competitive inhibition.

Receptor Binding: The compound could bind to specific receptors, altering their activity and leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related acetamide derivatives, particularly those documented in European Patent EP3 348 550A1 and commercial catalogs. Key comparisons include:

Substituent Variations on the Benzothiazole/Thiazole Core

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide (Patent Example 8): This analog replaces the benzenesulfonamido-thiazole core with a trifluoromethylbenzothiazole system.

- N-(6-Chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide :

Substitution with chlorine introduces moderate electronegativity, balancing solubility and membrane permeability. Chlorine’s steric bulk may reduce binding flexibility relative to the sulfonamido group .

Variations in the Aromatic Acetamide Moiety

Structural and Functional Data Table

Key Research Findings and Limitations

- Electron-Withdrawing Groups : Trifluoromethyl and sulfonamido substituents improve resistance to oxidative metabolism but may reduce aqueous solubility .

- Methoxy Positioning : 2-Methoxy substitution on the phenyl ring (vs. 3- or 4-) optimizes steric compatibility with hydrophobic enzyme pockets, as seen in analogs .

- Limitations : Analytical data (e.g., binding affinity, pharmacokinetics) for the target compound are absent in the evidence, necessitating caution in extrapolating biological activity.

Notes

Biological Activity

2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

- Chemical Formula : C16H18N4O3S

- Molecular Weight : 350.41 g/mol

- IUPAC Name : 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Thiazole Ring : Achieved through cyclization reactions involving α-haloketones and thioureas.

- Introduction of the Benzenesulfonamide Group : This is done by reacting the thiazole derivative with benzenesulfonyl chloride in a basic medium.

- Acetamide Formation : The final step involves acylation with 2-methoxyphenylacetyl chloride.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including our compound of interest. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values have been evaluated against various bacterial strains.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.23 - 0.70 | 0.47 - 0.94 |

| Escherichia coli | 0.23 - 0.70 | 0.47 - 0.94 |

| Staphylococcus aureus | Moderate | Moderate |

The compound exhibited significant activity against Gram-positive bacteria such as Bacillus cereus and moderate activity against Gram-negative bacteria like Escherichia coli .

Antifungal Activity

The antifungal potential has also been assessed, with promising results against various fungi:

| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| Trichophyton viride | 0.11 | 0.23 |

| Aspergillus niger | 0.11 | 0.23 |

| Candida albicans | Moderate | Moderate |

The compound demonstrated superior antifungal activity compared to established antifungals like bifonazole and ketoconazole .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to inhibit specific enzymes or receptors involved in bacterial and fungal growth pathways, leading to cell death or growth inhibition .

Molecular Docking Studies

In silico docking studies have suggested potential interactions with key molecular targets, indicating a pathway for further exploration in drug development .

Case Studies

- Antibacterial Efficacy : A study conducted on various thiazole derivatives indicated that compounds similar to our target showed effective inhibition against resistant strains of bacteria, suggesting a potential role in treating infections caused by multi-drug resistant organisms .

- Antifungal Trials : In a clinical setting, derivatives of thiazole were tested against common fungal pathogens, revealing that modifications to the chemical structure could enhance antifungal efficacy significantly .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide?

- Methodology :

-

Step 1 : React 2-aminothiazole derivatives with benzenesulfonyl chloride to form the sulfonamide-thiazole intermediate. Use aprotic solvents (e.g., dichloromethane) under reflux, and monitor progress via TLC .

-

Step 2 : Couple the intermediate with 2-methoxyphenylacetamide via nucleophilic substitution or amide bond formation. Optimize reaction conditions (e.g., EDCI/HOBt coupling agents in DMF) to improve yield .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

-

NMR Spectroscopy : Assign aromatic protons (δ 6.8–7.5 ppm for benzene and thiazole rings) and methoxy groups (δ ~3.8 ppm) to verify regiochemistry .

-

IR Spectroscopy : Identify sulfonamide (S=O stretching at ~1350 cm) and amide (C=O at ~1650 cm) functional groups .

-

Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational docking models and experimental crystallographic data?

- Methodology :

-

Step 1 : Perform X-ray crystallography using SHELX programs to obtain high-resolution structural data. Validate refinement with R-factor and electron density maps .

-

Step 2 : Compare crystallographic bond angles/distances with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Adjust docking parameters (e.g., force fields) if deviations exceed 5% .

-

Step 3 : Reconcile steric clashes in docking models by incorporating solvent effects or flexible side-chain adjustments .

Q. What experimental strategies can elucidate the biological target specificity of this compound?

- Methodology :

-

In Vitro Assays : Screen against kinase/receptor panels (e.g., TMEM16A, CFTR) using fluorescence-based activity assays. Compare IC values with structurally similar inhibitors (e.g., Ani9, IC = 77 nM for TMEM16A) .

-

Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., hydrogen bonding with methoxyphenyl groups) over 100 ns trajectories to assess binding stability .

-

Mutagenesis Studies : Introduce point mutations in suspected binding pockets (e.g., hydrophobic residues) to validate specificity .

- Data Interpretation : Cross-reference inhibition kinetics with structural data to identify pharmacophores critical for activity.

Q. How should researchers address inconsistencies in solubility and stability profiles during formulation studies?

- Methodology :

-

Solubility Screening : Test in aqueous buffers (pH 1–10) and co-solvents (DMSO, PEG-400). Note that methoxyphenyl groups may reduce aqueous solubility due to hydrophobicity .

-

Stability Analysis : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect sulfonamide and amide bonds from hydrolysis via lyophilization .

- Data Table :

| Parameter | Condition | Result |

|---|---|---|

| Aqueous Solubility | pH 7.4, 25°C | <0.1 mg/mL |

| DMSO Solubility | 25°C | >50 mg/mL |

| Thermal Stability | 40°C, 4 weeks | 95% purity retained |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.